3-((6-Chlorothiazolo[5,4-b]pyridin-2-yl)methoxy)-2,6-difluorobenzamide
Overview
Description
The compound “3-((6-Chlorothiazolo[5,4-b]pyridin-2-yl)methoxy)-2,6-difluorobenzamide” is a type of thiazolo[5,4-b]pyridine derivative . Thiazolo[5,4-b]pyridine derivatives are known to have significant medicinal potential .
Synthesis Analysis
The synthesis of thiazolo[5,4-b]pyridine derivatives has been achieved in several steps from commercially available substances . The synthesis process involves the use of various chemical reactions and techniques .
Molecular Structure Analysis
The molecular structure of “3-((6-Chlorothiazolo[5,4-b]pyridin-2-yl)methoxy)-2,6-difluorobenzamide” is characterized by the presence of a thiazolo[5,4-b]pyridine core . This core is attached to a methoxy group and a difluorobenzamide group .
Chemical Reactions Analysis
Thiazolo[5,4-b]pyridine derivatives, including “3-((6-Chlorothiazolo[5,4-b]pyridin-2-yl)methoxy)-2,6-difluorobenzamide”, have been found to exhibit potent inhibitory activity against phosphoinositide 3-kinases (PI3Ks) . The structure-activity relationships (SAR) study showed that certain functionalities were important for PI3Kα inhibitory activity .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-((6-Chlorothiazolo[5,4-b]pyridin-2-yl)methoxy)-2,6-difluorobenzamide” are characterized by its molecular structure . The compound is a N-heterocyclic compound and its properties can be analyzed using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .
Scientific Research Applications
Antimicrobial Activity
3-((6-Chlorothiazolo[5,4-b]pyridin-2-yl)methoxy)-2,6-difluorobenzamide and its derivatives have been studied for their antimicrobial properties. Research has shown that compounds synthesized from similar chemical structures exhibit variable and modest activity against certain strains of bacteria and fungi. These findings suggest potential applications in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011; Vartale et al., 2008).
Potential in Cancer Research
Certain derivatives of this compound have been studied for their potential in cancer research. For instance, compounds synthesized with similar benzothiazole structures have demonstrated anticancer properties. These findings are important for the ongoing development of novel cancer therapeutics (Gupta, 2018; Huang et al., 2020).
Radiolabelling and Imaging Applications
The compound's derivatives have been explored for radiolabelling and imaging applications. This research is significant for developing new diagnostic tools, particularly in oncology, where precise imaging is crucial (Wang et al., 2013; Hamill et al., 1996).
Synthesis and Characterization
The synthesis and characterization of derivatives of this compound are crucial for understanding its properties and potential applications. Detailed studies of the synthesis process, structural analysis, and spectral studies have been conducted, providing a foundation for further exploration in various fields of chemistry and medicine (Patel & Agravat, 2007; Tian-yu, 2010).
Future Directions
properties
IUPAC Name |
3-[(6-chloro-[1,3]thiazolo[5,4-b]pyridin-2-yl)methoxy]-2,6-difluorobenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF2N3O2S/c15-6-3-8-14(19-4-6)23-10(20-8)5-22-9-2-1-7(16)11(12(9)17)13(18)21/h1-4H,5H2,(H2,18,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INYJNSBDHOVLAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1OCC2=NC3=C(S2)N=CC(=C3)Cl)F)C(=O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF2N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80648429 | |
Record name | 3-[(6-Chloro[1,3]thiazolo[5,4-b]pyridin-2-yl)methoxy]-2,6-difluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80648429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((6-Chlorothiazolo[5,4-b]pyridin-2-yl)methoxy)-2,6-difluorobenzamide | |
CAS RN |
951120-33-5 | |
Record name | PC-190723 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0951120335 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-[(6-Chloro[1,3]thiazolo[5,4-b]pyridin-2-yl)methoxy]-2,6-difluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80648429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PC-190723 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7V5K32W934 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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